Butonitazene

Vue d'ensemble

Description

Le Butonitazène est un opioïde synthétique appartenant à la classe des benzimidazoles. Il est connu pour ses propriétés analgésiques puissantes, plusieurs fois plus fortes que la morphine . Le Butonitazène a été identifié comme une drogue de synthèse et se retrouve souvent dans des mélanges avec d'autres substances plutôt que sous sa forme pure . Il a été impliqué dans plusieurs cas de surdose de drogue en raison de sa forte puissance .

Méthodes De Préparation

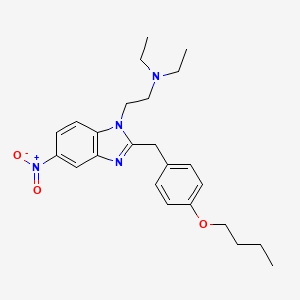

Voies de synthèse et conditions réactionnelles : La synthèse du Butonitazène implique la réaction du 2-(4-butoxybenzyl)-5-nitro-1H-benzimidazole avec le N,N-diéthyl-1,2-diaminoéthane dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que le méthanol et est réalisée sous reflux pour assurer une réaction complète .

Méthodes de production industrielle : La production industrielle du Butonitazène suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté maximale. L'utilisation de techniques chromatographiques avancées est essentielle pour la purification du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Butonitazène subit diverses réactions chimiques, notamment :

Oxydation : Le Butonitazène peut être oxydé pour former des dérivés nitro et nitroso correspondants.

Réduction : La réduction du groupe nitro dans le Butonitazène peut conduire à la formation de dérivés aminés.

Substitution : Le cycle benzimidazole dans le Butonitazène peut subir des réactions de substitution, en particulier au niveau des atomes d'azote.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Substitution : Les réactions de substitution nécessitent souvent l'utilisation de bases fortes comme l'hydrure de sodium ou le tert-butylate de potassium.

Principaux produits formés :

Oxydation : Dérivés nitro et nitroso.

Réduction : Dérivés aminés.

Substitution : Divers dérivés benzimidazoles substitués.

Applications De Recherche Scientifique

Chemistry

Reference Standard in Analytical Chemistry

Butonitazene is utilized as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids. Its chemical structure allows researchers to calibrate instruments and validate methods for identifying similar compounds in various samples. This application is crucial for developing reliable assays that can differentiate between various opioids and their analogs.

Biology

Opioid Receptor Interaction Studies

Research has focused on this compound's interaction with opioid receptors, which are critical for understanding its pharmacological effects. Studies have demonstrated that this compound exhibits high affinity for mu-opioid receptors, suggesting it may produce strong analgesic effects similar to those of morphine . Understanding these interactions aids in elucidating the mechanisms of action of synthetic opioids and their potential therapeutic uses.

Medicine

Potential Analgesic Applications

Although this compound shows promise as a potent analgesic, its high potency poses significant risks, including overdose and addiction potential. Investigations into its analgesic efficacy are ongoing; however, there are currently no FDA-approved medical uses for this compound in the United States . The lack of accepted safety profiles under medical supervision further complicates its potential therapeutic applications.

Forensic Toxicology

Metabolism and Toxicokinetics

In forensic toxicology, this compound is studied to understand its metabolism and toxicokinetics. Research indicates that this compound is rapidly metabolized in human liver microsomes, with significant depletion observed within 60 minutes of incubation . Identifying metabolites is crucial for forensic analysis, particularly in cases of suspected overdose or intoxication.

Metabolic Stability Study

A recent study evaluated the metabolic stability of this compound alongside other nitazenes using human liver microsomes. The results indicated that this compound was rapidly metabolized, with intrinsic clearance rates significantly higher than those of standard control substances like testosterone . The identification of metabolic pathways involving cytochrome P450 enzymes (CYP2D6, CYP2B6, CYP2C8) provides insights into how this compound is processed in the body.

Forensic Casework

Research has also been conducted on the quantitation and metabolite discovery of this compound in authentic forensic cases. This work highlights the importance of understanding how this compound behaves in biological systems to improve detection methods in forensic settings .

Mécanisme D'action

Butonitazene exerts its effects by acting as an agonist at the μ-opioid receptors in the central nervous system . This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria . The molecular pathways involved include the activation of G-protein coupled receptors, leading to downstream signaling events that modulate pain perception and other physiological responses .

Comparaison Avec Des Composés Similaires

Le Butonitazène est structurellement similaire à d'autres opioïdes benzimidazoles tels que :

- Isotonitazène

- Etonitazène

- Metonitazène

- Protonitazène

- Secbutonitazène

Unicité : Le Butonitazène est unique en raison de sa substitution butoxy spécifique sur le cycle phényle, qui influence sa puissance et ses propriétés pharmacocinétiques . Comparé à ses analogues, le Butonitazène présente un profil distinct en termes de stabilité métabolique et d'interaction avec les récepteurs opioïdes .

Activité Biologique

Butonitazene is a synthetic opioid belonging to the 2-benzylbenzimidazole class, which includes other notable compounds like etonitazene and isotonitazene. This compound has garnered attention due to its potent analgesic properties and potential for abuse, similar to other opioids. This article provides a detailed examination of this compound's biological activity, including its pharmacodynamics, metabolism, and case studies illustrating its effects.

Chemical Structure and Properties

This compound is characterized by a 5-nitro-2-benzylbenzimidazole structure. Its synthesis involves substituting the C4 position of the benzyl moiety with an n-butoxy group. The compound's chemical structure contributes to its binding affinity at opioid receptors, influencing its potency and efficacy as an analgesic agent.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | 2-benzylbenzimidazole |

| Molecular Formula | C₁₈H₂₁N₃O₄ |

| Molecular Weight | 325.38 g/mol |

| Substituents | 5-nitro group, n-butoxy group |

Opioid Receptor Binding Affinity

This compound exhibits significant binding affinity for mu-opioid receptors, which are primarily responsible for mediating analgesic effects. Studies indicate that this compound's binding affinity is comparable to morphine but lower than that of fentanyl.

- Mu-opioid receptor (MOR) : this compound shows high potency at MORs, indicating strong analgesic potential.

- Delta and Kappa receptors : The compound has lower binding affinities at delta and kappa receptors compared to mu receptors.

Efficacy Studies

In animal models, this compound demonstrated dose-dependent analgesic effects. A study using the warm-water tail-flick assay showed that:

- ED50 (effective dose for 50% response) for this compound was determined to be less potent than morphine but more potent than many other opioids.

- At a dose of 10 mg/kg , it achieved a maximum tail-flick latency increase of 100% , indicating substantial analgesic activity.

Table 2: Comparative Potency of this compound and Other Opioids

| Compound | ED50 (mg/kg) | Potency Relative to Morphine |

|---|---|---|

| This compound | 1.5 | More potent |

| Morphine | 3.0 | Reference |

| Fentanyl | 0.5 | More potent |

Metabolism

The metabolic pathways for this compound remain largely unexplored; however, it is anticipated that it undergoes similar metabolic processes as other benzimidazole opioids. Potential metabolites include:

- 4'-hydroxy-nitazene : Likely formed through O-dealkylation.

- N-desethyl this compound : Expected from N-dealkylation processes.

No specific pharmacokinetic data on absorption or excretion have been reported yet, highlighting a critical gap in understanding the compound's behavior in biological systems.

Incidence of Overdose

Recent surveillance reports have documented instances of this compound in overdose cases, particularly in British Columbia, Canada. In March 2022, law enforcement seized samples containing this compound, which were linked to opioid-related fatalities.

Clinical Observations

- In post-mortem toxicology analyses from Ohio, this compound was detected alongside other synthetic opioids, reinforcing concerns about its role in the current opioid crisis.

- A study involving animal models indicated that this compound could substitute for morphine in drug discrimination tasks, suggesting a high potential for abuse.

Propriétés

IUPAC Name |

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPOLCDCVWLAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341955 | |

| Record name | Butonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95810-54-1 | |

| Record name | Butonitazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095810541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butonitazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTONITAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4CE9FVR7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.